Epacadostat

Catalog No.
S002070
CAS No.
1204669-58-8
M.F
C11H13BrFN7O4S
M. Wt
438.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epacadostat

CAS Number

1204669-58-8

Product Name

Epacadostat

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C11H13BrFN7O4S

Molecular Weight

438.24 g/mol

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

INCB024360

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F

EPACADOSTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 31 investigational indications.

Epacadostat (INCB024360; CAS 1204669-58-8) is a highly potent, orally bioavailable, and reversible competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Structurally characterized by a unique combination of hydroxyamidine, furazan, bromide, and sulfamide moieties, it achieves excellent cell permeability and systemic exposure through extensive intramolecular hydrogen bonding[1]. In procurement and laboratory settings, Epacadostat serves as the benchmark standard for studying tryptophan catabolism and tumor immune evasion, offering precise, nanomolar-level modulation of the kynurenine pathway without the off-target metabolic effects associated with earlier-generation tryptophan mimetics [2].

Generic substitution in IDO1 inhibition assays frequently fails due to profound mechanistic and selectivity differences among compound classes. Substituting Epacadostat with Indoximod (1-D-MT) introduces a micromolar-potency tryptophan mimetic that acts indirectly via mTORC1 rather than directly inhibiting the IDO1 enzyme [1]. Conversely, utilizing Navoximod (NLG-919) confounds data due to its dual inhibition of both IDO1 and TDO (tryptophan 2,3-dioxygenase), making it impossible to isolate IDO1-specific immune evasion mechanisms [2]. Furthermore, replacing Epacadostat with Linrodostat (BMS-986205) shifts the assay from reversible heme-binding inhibition to irreversible apo-enzyme binding, fundamentally altering enzyme kinetics and preventing accurate washout experiments[1].

Enzymatic Potency and Absolute Selectivity Over TDO

Epacadostat demonstrates a cellular IC50 of approximately 10 nM for IDO1, with >1,000-fold selectivity over related dioxygenases such as IDO2 and TDO [1]. In contrast, Indoximod exhibits a much weaker IC50 of ~7.7 μM, while Navoximod provides only a 20-fold selectivity margin against TDO (EC50 = 1.5 μM) [2].

Evidence DimensionCellular IC50 and TDO Selectivity
Target Compound DataIC50 ~10 nM; >1000-fold selectivity over TDO
Comparator Or BaselineIndoximod (IC50 ~7.7 μM) / Navoximod (20-fold selectivity)
Quantified Difference>700x higher potency than Indoximod; >50x greater TDO selectivity than Navoximod
ConditionsCellular assays (HeLa / IFN-γ stimulated)

Procurement of Epacadostat ensures target-specific modulation, preventing experimental confounding from TDO-mediated systemic tryptophan regulation.

Reversible Heme-Binding Mechanism vs. Irreversible Apo-Enzyme Inhibition

Epacadostat functions as a reversible, competitive inhibitor that directly occupies the binding site of the heme cofactor in the IDO1 holoenzyme [1]. This contrasts sharply with Linrodostat (BMS-986205), which acts as an irreversible inhibitor targeting the apo-IDO1 state[1].

Evidence DimensionBinding mechanism and reversibility
Target Compound DataReversible competitive binding to heme-IDO1
Comparator Or BaselineLinrodostat (Irreversible binding to apo-IDO1)
Quantified DifferenceBinary mechanistic shift (Reversible vs. Irreversible)
ConditionsRecombinant IDO1 enzymatic kinetic assays

Reversible inhibition is critical for researchers conducting dynamic dose-response modeling, washout assays, and transient immune-modulation studies.

In Vivo Pharmacokinetics and Glucuronidation Clearance

The sulfamide moiety of Epacadostat confers a highly favorable in vitro glucuronidation clearance rate of 0.2 L/h/kg, significantly outperforming earlier sulfonamide analogs [1]. This low clearance translates to sustained in vivo exposure, allowing a 50 mg/kg oral dose to effectively reduce plasma kynurenine to basal levels (~400 nM) in wild-type mice [1].

Evidence DimensionIn vitro glucuronidation clearance
Target Compound Data0.2 L/h/kg (Epacadostat, sulfamide)
Comparator Or BaselineSulfonamide analogs (0.4 L/h/kg or higher)
Quantified Difference50% reduction in clearance rate
ConditionsIn vitro metabolic assays and murine PK/PD models

Superior metabolic stability and oral bioavailability make Epacadostat the optimal choice for long-term in vivo syngeneic tumor models requiring consistent systemic exposure.

In Vitro Immuno-Oncology Co-Culture Assays

Utilizing its 10 nM cellular potency and >1,000-fold selectivity to cleanly isolate IDO1-dependent suppression of T-cell and NK-cell proliferation without TDO interference, making it superior to dual inhibitors like Navoximod [1].

In Vivo Syngeneic Tumor Models

Leveraging its low glucuronidation clearance (0.2 L/h/kg) and high oral bioavailability to maintain sustained kynurenine pathway suppression in immunocompetent murine models, avoiding the rapid clearance seen in earlier-generation compounds [2].

Reversible Enzyme Kinetic and Structural Studies

Employing its reversible, heme-binding mechanism as a benchmark comparator against irreversible apo-enzyme inhibitors (like Linrodostat) in dynamic washout and binding assays [3].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

436.99171 Da

Monoisotopic Mass

436.99171 Da

Heavy Atom Count

25

Appearance

White to off-white solid powder

UNII

71596A9R13

Wikipedia

Epacadostat

Dates

Last modified: 08-15-2023
1. Clin Cancer Res. 2017 Jul 1;23(13):3269-3276. doi: 10.1158/1078-0432.CCR-16-2272.
Epub 2017 Jan 4.

First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine
2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid
Malignancies.

Beatty GL(1)(2), O/'Dwyer PJ(3)(2), Clark J(4), Shi JG(4), Bowman KJ(4), Scherle
PA(4), Newton RC(4), Schaub R(4), Maleski J(4), Leopold L(4), Gajewski TF(5).
Author information:
(1)Abramson Cancer Center, University of Pennsylvania, Philadelphia,
Pennsylvania. gregory.beatty@uphs.upenn.edu.
(2)Division of Hematology-Oncology, Department of Medicine, University of
Pennsylvania, Philadelphia, Pennsylvania.
(3)Abramson Cancer Center, University of Pennsylvania, Philadelphia,
Pennsylvania.
(4)Incyte Corporation, Wilmington, Delaware.
(5)Section of Hematology/Oncology, Department of Medicine, University of Chicago,
Chicago, Illinois.
Purpose: Indoleamine 2,3-dioxygenase-1 (IDO1) catalyzes the degradation of
tryptophan to N-formyl-kynurenine. Overexpressed in many solid malignancies, IDO1
can promote tumor escape from host immunosurveillance. This first-in-human phase
I study investigated the maximum tolerated dose, safety, pharmacokinetics,
pharmacodynamics, and antitumor activity of epacadostat (INCB024360), a potent
and selective inhibitor of IDO1.Experimental Design: Fifty-two patients with
advanced solid malignancies were treated with epacadostat [50 mg once daily or
50, 100, 300, 400, 500, 600, or 700 mg twice daily (BID)] in a dose-escalation 3
+ 3 design and evaluated in 28-day cycles. Treatment was continued until disease
progression or unacceptable toxicity.Results: One dose-limiting toxicity (DLT)
occurred at the dose of 300 mg BID (grade 3, radiation pneumonitis); another DLT
occurred at 400 mg BID (grade 3, fatigue). The most common adverse events in >20%
of patients overall were fatigue, nausea, decreased appetite, vomiting,
constipation, abdominal pain, diarrhea, dyspnea, back pain, and cough. Treatment
produced significant dose-dependent reductions in plasma kynurenine levels and in
the plasma kynurenine/tryptophan ratio at all doses and in all patients. Near
maximal changes were observed at doses of ≥100 mg BID with >80% to 90% inhibition
of IDO1 achieved throughout the dosing period. Although no objective responses
were detected, stable disease lasting ≥16 weeks was observed in 7 of 52
patients.Conclusions: Epacadostat was generally well tolerated, effectively
normalized kynurenine levels, and produced maximal inhibition of IDO1 activity at
doses of ≥100 mg BID. Studies investigating epacadostat in combination with other
immunomodulatory drugs are ongoing. Clin Cancer Res; 23(13); 3269-76. ©2017 AACR.

2. ACS Med Chem Lett. 2017 Mar 6;8(5):486-491. doi: 10.1021/acsmedchemlett.6b00391.
eCollection 2017 May 11.

INCB24360 (Epacadostat), a Highly Potent and Selective
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.

Yue EW(1), Sparks R(1), Polam P(1), Modi D(1), Douty B(1), Wayland B(1), Glass
B(1), Takvorian A(1), Glenn J(1), Zhu W(1), Bower M(1), Liu X(1), Leffet L(1),
Wang Q(1), Bowman KJ(1), Hansbury MJ(1), Wei M(1), Li Y(1), Wynn R(1), Burn
TC(1), Koblish HK(1), Fridman JS(1), Emm T(1), Scherle PA(1), Metcalf B(1), Combs
AP(1).
Author information:
(1)Incyte Corporation, 1801 Augustine Cut-Off, Wilmington, Delaware 19803, United
States.
A data-centric medicinal chemistry approach led to the invention of a potent and
selective IDO1 inhibitor 4f, INCB24360 (epacadostat). The molecular structure of
INCB24360 contains several previously unknown or underutilized functional groups
in drug substances, including a hydroxyamidine, furazan, bromide, and sulfamide.
These moieties taken together in a single structure afford a compound that falls
outside of /drug-like/ space. Nevertheless, the in vitro ADME data is consistent
with the good cell permeability and oral bioavailability observed in all species
(rat, dog, monkey) tested. The extensive intramolecular hydrogen bonding observed
in the small molecule crystal structure of 4f is believed to significantly
contribute to the observed permeability and PK. Epacadostat in combination with
anti-PD1 mAb pembrolizumab is currently being studied in a phase 3 clinical trial
in patients with unresectable or metastatic melanoma.

3. Oncotarget. 2016 Jun 21;7(25):37762-37772. doi: 10.18632/oncotarget.9326.

The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity
and lytic ability of tumor antigen-specific T cells.

Jochems C(1), Fantini M(1), Fernando RI(1), Kwilas AR(1), Donahue RN(1), Lepone
LM(1), Grenga I(1), Kim YS(2), Brechbiel MW(2), Gulley JL(3), Madan RA(3), Heery
CR(1), Hodge JW(1), Newton R(4), Schlom J(1), Tsang KY(1).
Author information:
(1)Laboratory of Tumor Immunology and Biology, Center for Cancer Research,
National Cancer Institute, National Institutes of Health, Bethesda, MD, USA.
(2)Radioimmune Inorganic Chemistry Section, Radiation Oncology Branch, Center for
Cancer Research, National Cancer Institute, National Institutes of Health,
Bethesda, MD, USA.
(3)Genitourinary Malignancies Branch, Center for Cancer Research, National Cancer
Institute, National Institutes of Health, Bethesda, MD, USA.
(4)Incyte Corporation, Wilmington, DE, USA.
Epacadostat is a novel inhibitor of indoleamine-2,3-dioxygenase-1 (IDO1) that
suppresses systemic tryptophan catabolism and is currently being evaluated in
ongoing clinical trials. We investigated the effects of epacadostat on (a) human
dendritic cells (DCs) with respect to maturation and ability to activate human
tumor antigen-specific cytotoxic T-cell (CTL) lines, and subsequent T-cell lysis
of tumor cells, (b) human regulatory T cells (Tregs), and (c) human peripheral
blood mononuclear cells (PBMCs) in vitro. Simultaneous treatment with epacadostat
and IFN-γ plus lipopolysaccharide (LPS) did not change the phenotype of matured
human DCs, and as expected decreased the tryptophan breakdown and kynurenine
production. Peptide-specific T-cell lines stimulated with DCs pulsed with peptide
produced significantly more IFN-γ, TNFα, GM-CSF and IL-8 if the DCs were treated
with epacadostat. These T cells also displayed higher levels of tumor cell lysis
on a per cell basis. Epacadostat also significantly decreased Treg proliferation
induced by IDO production from IFN-γ plus LPS matured human DCs, although the
Treg phenotype did not change. Multicolor flow cytometry was performed on human
PBMCs treated with epacadostat; analysis of 123 discrete immune cell subsets
revealed no changes in major immune cell types, an increase in activated CD83+
conventional DCs, and a decrease in immature activated Tim3+ NK cells. These
studies show for the first time several effects of epacadostat on human DCs, and
subsequent effects on CTL and Tregs, and provide a rationale as to how
epacadostat could potentially increase the efficacy of immunotherapeutics,
including cancer vaccines.

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